N3-Methyluridine
Description
Nomenclature and Historical Context
3-Methyluridine (systematic IUPAC name: 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-methylpyrimidine-2,4-dione) is a post-transcriptional RNA modification abbreviated as m³U or N³-methyluridine . Its CAS registry number (2140-69-4) and SMILES string (CN1C(=O)C=CN(C2OC(CO)C(O)C2O)C1=O) provide precise chemical identification. Historically, its structural elucidation was advanced by X-ray crystallography studies in 1995, which resolved its ribose puckering and methyl group orientation.
Classification as a Pyrimidine Nucleoside
3-Methyluridine belongs to the pyrimidine nucleoside class, characterized by a uracil base methylated at the N3 position and linked to a ribose sugar. Its molecular formula (C₁₀H₁₄N₂O₆) and monoisotopic mass (258.085 Da) distinguish it from canonical uridine. The methyl group at N3 disrupts Watson-Crick base pairing, conferring unique structural properties.
Table 1: Key Physicochemical Properties of 3-Methyluridine
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₄N₂O₆ |
| Average Molecular Weight | 258.23 g/mol |
| logP (Partition Coefficient) | -2.84 |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 8 |
Significance in RNA Modification Research
3-Methyluridine is a critical epigenetic marker in ribosomal RNA (rRNA), where it fine-tunes translational fidelity and ribosome assembly. In Escherichia coli, RsmE methylates U1498 in 16S rRNA, a modification conserved near the peptidyltransferase center (PTC). Yeast orthologs Bmt5 and Bmt6 catalyze m³U2634 and m³U2843 in 25S rRNA, respectively, impacting ribosomal subunit interactions. Modern detection methods include:
Evolutionary Conservation Across Domains of Life
The m³U modification exhibits broad evolutionary conservation:
- Archaea : Present in 23S rRNA.
- Bacteria : Found in 16S and 23S rRNA (e.g., E. coli U1498).
- Eukaryotes : Detected in 18S, 25S (yeast), and 28S rRNA (humans).
Table 2: Evolutionary Distribution of m³U-Modifying Enzymes
| Organism | Enzyme | rRNA Target |
|---|---|---|
| E. coli | RsmE | 16S rRNA U1498 |
| Saccharomyces cerevisiae | Bmt5/Bmt6 | 25S rRNA U2634/U2843 |
| Homo sapiens | SPOUT1 | 28S rRNA U4513 |
The SPOUT family methyltransferases, including RsmE and SPOUT1, share a conserved Rossmann-fold domain, underscoring their ancient origin. In Drosophila, loss of m³U impaired protein synthesis and viability, highlighting its essential role in metazoans.
Propriétés
IUPAC Name |
1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-methylpyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O6/c1-11-6(14)2-3-12(10(11)17)9-8(16)7(15)5(4-13)18-9/h2-3,5,7-9,13,15-16H,4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTQUILVPBZEHTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CN(C1=O)C2C(C(C(O2)CO)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20862844 | |
| Record name | 3-Methyl-1-pentofuranosylpyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20862844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 3-Methyluridine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004813 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2140-69-4 | |
| Record name | 3-Methyluridine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=246077 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Methyluridine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004813 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Méthodes De Préparation
Procedure Summary:
Step 1: Protection
Uridine is first protected at the 2′ and 3′ hydroxyl groups using isopropylidene groups to prevent side reactions during methylation.Step 2: Methylation
The protected uridine is treated with a methylating agent such as methyl iodide (MeI) in the presence of a base like sodium hydride (NaH) in a polar aprotic solvent such as dimethylformamide (DMF). This step selectively methylates the N3 position of the uracil ring.Step 3: Deprotection
The isopropylidene protecting groups are removed under acidic conditions (e.g., concentrated HCl in acetonitrile) to yield 3-methyluridine.
Reported Yields and Conditions:
| Step | Reagents/Conditions | Yield (%) | Temperature | Time | Reference |
|---|---|---|---|---|---|
| 1 | NaH, DMF | 80 | Ambient | 12 hours | ChemicalBook |
| 2 | Conc. HCl, Acetonitrile | 83 | Ambient | Not specified | ChemicalBook |
This two-step method provides a relatively straightforward synthesis with good yields (80-83%) and mild reaction conditions.
Alternative Methylation via Mitsunobu Reaction
Another sophisticated approach involves the Mitsunobu reaction to introduce substituents at the 3-position of uridine derivatives, which can be adapted for methylation.
- Starting Material: Protected uridine derivatives (e.g., 5′-silylated uridine).
- Methylation: Treatment with methyl iodide under reflux or room temperature with a bulky base such as N,O-bis(trimethylsilyl)acetamide (BSA) to methylate the N1 or N3 positions selectively.
- Coupling: The Mitsunobu reaction couples protected uridine with suitable alcohols or amino acid derivatives to generate 3-substituted uridine analogs.
- Deprotection: Removal of protecting groups under acidic or fluoride ion conditions.
This method is noted for its mild conditions, high efficiency, and minimal side reactions, yielding methylated uridine derivatives in high purity.
Synthesis of 3-Methyluridine Phosphoramidite for RNA Synthesis
For applications in RNA oligonucleotide synthesis, 3-methyluridine is often converted into a phosphoramidite derivative.
- Protection: The 5′-hydroxyl group is protected with 4,4′-dimethoxytrityl (DMTr), and the 2′-hydroxyl with tert-butyldimethylsilyl (TBDMS).
- Methylation: The N3 position is methylated using methyl iodide.
- Phosphitylation: The protected methyluridine is then phosphitylated to form the phosphoramidite building block.
- Application: This phosphoramidite is used in solid-phase RNA synthesis to incorporate 3-methyluridine into RNA sequences.
This method was demonstrated by synthesizing a 5′-O-BzH-2′-O-ACE-protected 3-methyluridine phosphoramidite, which was successfully incorporated into RNA hairpins for structural studies.
Detailed Research Findings and Structural Considerations
- Studies have shown that 3-methylation of uridine inhibits its isomerization by pseudouridine synthase enzymes, indicating the functional significance of the modification.
- Structural analysis confirms that 3-methyl modification alters substrate binding and enzymatic activity, which is crucial for understanding RNA modification pathways.
- The synthetic methods allow for the preparation of 3-methyluridine derivatives suitable for biochemical and structural investigations.
Comparative Table of Preparation Methods
Analyse Des Réactions Chimiques
Pseudouridylation Inhibition
Research has demonstrated that 3-methyluridine can inhibit the process of pseudouridylation, a common RNA modification where uridine is converted to pseudouridine. The presence of the methyl group significantly alters the electronic structure and sterics of the nucleobase, preventing it from undergoing isomerization by enzymes such as H/ACA ribonucleoprotein particles. These enzymes typically facilitate the conversion of uridine to pseudouridine by catalyzing a nucleophilic attack on specific carbon atoms in the uridine structure.
-
Key Findings:
-
3-Methyluridine does not undergo isomerization when incorporated into RNA, contrasting with other modified uridines like 2-deoxyuridine and 4-thiouridine which are reactive.
-
Structural analysis revealed that the methyl group disrupts enzyme-substrate interactions, blocking nucleophilic attacks necessary for catalysis .
-
Reactivity with Hydrazine
In studies examining the reactivity of RNA modifications with hydrazine, it was found that while unmodified uridines do not decompose under low concentrations of hydrazine, modified nucleosides like 3-methyluridine react differently. The chemical environment surrounding the methylated nucleoside alters its reactivity profile, making it less susceptible to typical degradation pathways observed in unmodified nucleotides.
-
Reaction Mechanism:
Comparative Reactivity Table
The following table summarizes the reactivity of various uridine derivatives compared to 3-methyluridine:
| Nucleoside Modification | Reactivity with H/ACA RNP | Reactivity with Hydrazine | Observations |
|---|---|---|---|
| Uridine | Reactive | Non-reactive | Undergoes pseudouridylation |
| 2-Deoxyuridine | Reactive | Non-reactive | Can be isomerized |
| 4-Thiouridine | Reactive | Non-reactive | Isomerization occurs |
| 3-Methyluridine | Non-reactive | Altered reactivity | Inhibits pseudouridylation; unique fragmentation patterns |
Applications De Recherche Scientifique
Pharmaceutical Applications
Antiviral Drug Development
One of the most significant applications of 3-methyluridine is in the development of antiviral drugs, particularly for treating Hepatitis B Virus (HBV) infections. Research indicates that 3-methyluridine, along with its analogs, can effectively inhibit HBV replication. Its structural modifications enhance the compound's activity while reducing toxicity, making it a promising candidate for new antiviral therapies .
Synthesis Methods
The synthesis of 3-methyluridine is straightforward, allowing for the mass production necessary for pharmaceutical use. The compound can be synthesized through various methods, including the introduction of methyl groups to uridine derivatives, which enhances its antiviral properties .
Molecular Biology Applications
RNA Modification Studies
3-Methyluridine is utilized in RNA research to understand the effects of methylation on RNA structure and function. For instance, studies have shown that incorporating m³U into RNA sequences can influence their stability and interactions with other biomolecules. This modification has been shown to affect the conformational dynamics of RNA, impacting processes such as translation and RNA folding .
Oligonucleotide Synthesis
The compound serves as a key building block in the synthesis of modified oligonucleotides. Researchers have developed phosphoramidite derivatives of 3-methyluridine that are compatible with standard oligonucleotide synthesis techniques. These modified oligonucleotides are valuable in various applications, including antisense technologies and CRISPR-Cas9 gene editing .
Case Studies and Research Findings
Mécanisme D'action
N3-Methyluridine exerts its effects primarily through its incorporation into RNA. The methylation at the N3 position can influence the RNA’s secondary structure and stability. This modification can affect the RNA’s interaction with proteins and other molecules, thereby influencing various biological processes such as translation and splicing .
Comparaison Avec Des Composés Similaires
Structural and Functional Differences
The table below summarizes key distinctions between m3U and structurally related methylated nucleosides:
Key Research Findings
Conformational Dynamics :
- m3U adopts a 59:41 equilibrium between C2'-endo and C3'-endo sugar puckers, favoring the anti conformation, whereas m3Ψ predominantly adopts the syn conformation . This difference impacts RNA-protein interactions and thermal stability .
- Methylation at the ribose 2′-OH (e.g., in Cm or Um) restricts ribose flexibility, whereas base methylation (m3U, m5C) primarily alters base-pairing and stacking .
- Biological Roles: In E. coli 16S rRNA, m3U at position 1498 confers RNase resistance and influences ribosomal P-site tRNA binding . Substitution of uridine with m3U in tRNA anticodon loops (e.g., position 33) reduces ribosomal protection of 16S rRNA nucleotides, suggesting a role in tRNA-mRNA recognition . m3U is a biomarker in urine for cancers like ovarian carcinoma, alongside other methylated nucleosides (e.g., 1-methyladenosine), but its tissue-specific abundance varies .
Synthesis and Detection :
Contrasting Effects of Methylation
- Stabilization vs. Destabilization : In bacterial decoding region RNA constructs, m3U destabilizes helices when placed in certain sequences but stabilizes others, whereas m5C consistently stabilizes .
- Epitranscriptomic Regulation : m3U is reversibly demethylated by enzymes like FTO, linking it to dynamic RNA modification networks, unlike m5C, which is more stable .
Activité Biologique
3-Methyluridine (3MU) is a modified nucleoside derived from uridine, characterized by the addition of a methyl group at the 3-position of the uracil base. This modification has significant implications for the biological activity and functionality of RNA molecules. Research into 3MU has revealed its influence on various biochemical pathways, particularly in relation to RNA stability, enzyme interactions, and gene expression regulation.
Enzymatic Interactions
One of the primary areas of study regarding 3-methyluridine is its interaction with ribonucleoprotein complexes involved in RNA modification processes. A study demonstrated that 3MU inhibits the isomerization of uridine when incorporated into RNA substrates, suggesting that the presence of the methyl group alters the electronic environment and steric properties of the nucleobase. This modification prevents nucleophilic attack during enzymatic reactions, as evidenced by structural analyses showing that 3MU binds differently than unmodified uridine in the active site of pseudouridine synthases .
Impact on RNA Stability
Research indicates that methylation at the 3-position can enhance RNA stability. For example, a study on small interfering RNAs (siRNAs) showed that modifications, including 3-methyluridine, can improve their half-lives in human serum, which is crucial for therapeutic applications . This stability is attributed to reduced susceptibility to nucleolytic degradation, allowing for prolonged biological activity.
Gene Expression Regulation
The incorporation of 3-methyluridine into RNA has been linked to changes in gene expression profiles. Methylated nucleotides can influence mRNA stability and translation efficiency, thereby impacting protein synthesis. In particular, studies have shown that methylated forms of uridine can enhance the binding affinity of RNA-binding proteins, which play critical roles in post-transcriptional regulation .
Structural Analysis
A detailed structural analysis was conducted to understand how 3-methyluridine interacts with ribonucleoprotein complexes. The crystal structure of a nonreactive complex containing 3MU revealed that its binding position differs significantly from that of other modified nucleotides like pseudouridine (5FhΨ). This difference suggests that the methyl group creates steric hindrance that inhibits isomerization reactions .
Nuclease Stability Studies
In a comparative study on various modified nucleotides, it was found that 2′-O-alkyl derivatives of 3-methyluridine exhibited enhanced nuclease resistance compared to unmodified counterparts. This property is particularly advantageous for developing RNA-based therapeutics where stability in biological fluids is essential .
Functional Implications in Cellular Contexts
Research has also explored the functional implications of incorporating 3-methyluridine into cellular RNA. For instance, modifications at specific sites have been shown to influence ribosomal function and translation fidelity. The presence of methyl groups can affect how ribosomes recognize and process mRNA, thereby modulating protein synthesis rates .
Summary Table: Key Findings on 3-Methyluridine
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
